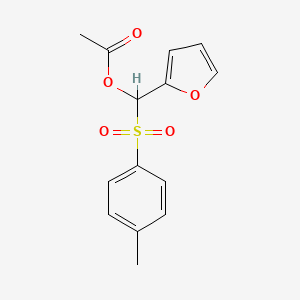

Furan-2-yl(tosyl)methyl acetate

Description

Furan-2-yl(tosyl)methyl acetate is an organic compound featuring a furan ring substituted at the 2-position with a tosylmethyl acetate group. The structure combines a furan heterocycle (C₄H₃O), a tosyl (p-toluenesulfonyl) group, and an acetate ester, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula |

C14H14O5S |

|---|---|

Molecular Weight |

294.32 g/mol |

IUPAC Name |

[furan-2-yl-(4-methylphenyl)sulfonylmethyl] acetate |

InChI |

InChI=1S/C14H14O5S/c1-10-5-7-12(8-6-10)20(16,17)14(19-11(2)15)13-4-3-9-18-13/h3-9,14H,1-2H3 |

InChI Key |

MORZMXXSILVKAO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C(C2=CC=CO2)OC(=O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2-yl(tosyl)methyl acetate typically involves the reaction of furan derivatives with tosyl chloride and acetic anhydride. The process generally follows these steps:

Starting Material: Furan-2-ylmethanol is used as the starting material.

Tosylation: The hydroxyl group of furan-2-ylmethanol is tosylated using tosyl chloride in the presence of a base such as pyridine.

Acetylation: The tosylated intermediate is then acetylated using acetic anhydride to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Furan-2-yl(tosyl)methyl acetate undergoes various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

Reduction: Reduction reactions can convert the furan ring into tetrahydrofuran derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups onto the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.

Substitution: Reagents such as bromine or iodine can be used for halogenation reactions.

Major Products

Oxidation: Furan-2,5-dicarboxylic acid.

Reduction: Tetrahydrofuran derivatives.

Substitution: Halogenated furan derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Recent studies have highlighted the antimicrobial activity of furan derivatives, including those similar to furan-2-yl(tosyl)methyl acetate. For example, compounds derived from furan-2-yl propenoic acids exhibit significant inhibitory effects against pathogens such as Candida albicans, Escherichia coli, and Staphylococcus aureus at concentrations around 64 µg/mL . This suggests that furan-based compounds could be further explored for developing new antimicrobial agents.

Drug Development

Furans are known for their presence in various pharmaceutical agents. The structural features of this compound may allow it to serve as a precursor or intermediate in synthesizing biologically active compounds. For instance, furans are integral in synthesizing drugs used in treating infections and other diseases due to their ability to interact with biological targets .

Organic Synthesis

Reagent in Chemical Reactions

this compound can act as a versatile reagent in organic synthesis. It can participate in Friedel-Crafts reactions and hydroarylation processes, leading to the formation of complex molecular architectures . These reactions are crucial for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.

Building Block for Complex Molecules

The compound can be utilized as a building block for synthesizing more complex molecules. Its reactivity allows it to undergo transformations that yield diverse products, making it valuable in the synthesis of heterocycles and other functionalized organic compounds .

Materials Science

Polymer Chemistry

Furan derivatives have been explored for their potential use in polymer chemistry. This compound could be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. The unique structure of furan allows for interactions that could lead to novel polymeric materials with tailored functionalities .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of various furan derivatives, including those similar to this compound. The results indicated that these compounds effectively inhibited the growth of several bacterial strains, demonstrating their potential as antimicrobial agents .

Case Study 2: Synthesis of Heterocycles

Research on the use of furan derivatives in synthesizing heterocycles revealed that this compound could facilitate the formation of complex structures through electrophilic aromatic substitution reactions. This study showcased the compound's versatility as a synthetic intermediate .

Mechanism of Action

The mechanism of action of Furan-2-yl(tosyl)methyl acetate involves its interaction with molecular targets through its functional groups. The furan ring can participate in π-π stacking interactions, while the tosyl and acetate groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of Furan-2-yl(tosyl)methyl acetate with structurally or functionally related compounds, based on available evidence:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Structural and Functional Differences

Core Heterocycle vs. In contrast, Ethyl/Methyl 2-phenylacetoacetate feature a phenyl group, favoring conjugation with the acetoacetate ester. The furan derivative may exhibit higher reactivity in Diels-Alder or oxidation reactions compared to phenyl analogs .

Leaving Group Reactivity :

- The tosyl group in this compound is a superior leaving group compared to the oxalate in (1-Furan-2-yl-ethyl)-methyl-amine oxalate or the ester groups in phenylacetoacetates . This property enhances its utility in SN2 reactions or eliminations, as seen in tosylate-mediated dehydrations (e.g., Scheme III in ) .

Applications: While phenylacetoacetates are explicitly used in amphetamine precursor synthesis , this compound’s applications remain speculative.

Biological Activity

Furan-2-yl(tosyl)methyl acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article delves into the biological activity of this compound, presenting relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound features a furan ring, which is known for its ability to participate in various chemical reactions. The compound's structure allows it to engage in π-π stacking interactions and form hydrogen bonds through its tosyl and acetate groups. These interactions can modulate the activity of enzymes and receptors, potentially leading to various biological effects, including antimicrobial and anticancer activities.

Antimicrobial Activity

Research has indicated that furan derivatives exhibit notable antimicrobial properties. A study focused on related furan compounds demonstrated that they possess broad-spectrum activity against various pathogens. For instance, the compound 1-((2-carbamoylguanidino)(furan-2-ylmethyl)urea) showed significant antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) indicating effective bactericidal action .

Table 1: Antimicrobial Activity of Related Furan Compounds

| Compound Name | Pathogen | MIC (mg/L) |

|---|---|---|

| 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea) | E. coli | 0.01 |

| S. aureus | 1.0 | |

| Salmonella typhi | 0.001 | |

| Bacillus subtilis | Not Inhibited |

Anticancer Activity

The potential anticancer properties of furan derivatives have also been explored. The mechanism by which these compounds exert their effects often involves the disruption of cancer cell proliferation pathways. The presence of functional groups in this compound may enhance its interaction with specific molecular targets involved in cancer progression.

Case Study: Synthesis and Evaluation

In a recent study, researchers synthesized various furan derivatives, including this compound, and evaluated their cytotoxicity against different cancer cell lines. The results indicated that certain modifications to the furan structure significantly enhanced anticancer activity, suggesting a structure-activity relationship that warrants further investigation .

Pharmacokinetics and Safety Profile

Understanding the pharmacokinetics of furan derivatives is crucial for assessing their therapeutic potential. Preliminary studies suggest that compounds like this compound exhibit favorable absorption characteristics and tissue distribution profiles, making them suitable candidates for further development in drug formulation . However, comprehensive safety assessments are necessary to evaluate potential toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.